![molecular formula C20H22F3N7 B6459092 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549026-12-0](/img/structure/B6459092.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are known for their wide range of applications in various fields . The compound also contains a pyrimidine ring, a piperazine ring, and a pyridine ring, all of which are common structures in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .
Ligand for Metal Complexes
Polyazoles, including pyrazole-bearing compounds, were proposed as promising ligands in metal complexes more than 40 years ago . They have been relatively intensively studied as chelating agents because of their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Extraction Performance and Selectivity for Trivalent Actinide Cations
The N donor complexing ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2’-bipyridine was synthesized having a fused N heterocycle ring structure modified from the BTP partitioning ligand, and its extraction performance and selectivity for trivalent actinide cations over lanthanides was evaluated .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
The presence of the pyrazole ring and the trifluoromethyl group could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
The presence of the pyrazole ring and the trifluoromethyl group could potentially enhance the compound’s bioavailability .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities .
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7/c1-13-10-14(2)30(27-13)19-11-18(25-15(3)26-19)29-8-6-28(7-9-29)17-5-4-16(12-24-17)20(21,22)23/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBBGXPAAVVEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine |
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